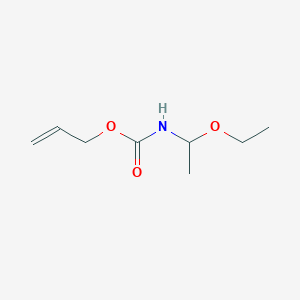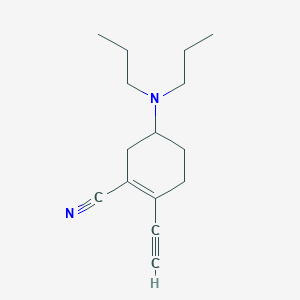
1-Acetyl-2-butylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-2-butylpiperidin-4-one is a piperidine derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in the pharmaceutical industry due to their pharmacological properties .
Métodos De Preparación
The synthesis of 1-Acetyl-2-butylpiperidin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 2-butanone with appropriate aldehydes and ammonium acetate under specific reaction conditions . Industrial production methods often employ multi-component reactions, which are efficient and cost-effective . For instance, the reaction of aldehyde, acetoacetic ester, and ammonia under solvent-free conditions can yield piperidine derivatives .
Análisis De Reacciones Químicas
1-Acetyl-2-butylpiperidin-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-Acetyl-2-butylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various complex molecules.
Biology: Its derivatives exhibit significant antimicrobial, antiviral, and antifungal activities.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-2-butylpiperidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
1-Acetyl-2-butylpiperidin-4-one can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
What sets this compound apart is its unique acetyl and butyl substitutions, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
919119-05-4 |
|---|---|
Fórmula molecular |
C11H19NO2 |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
1-acetyl-2-butylpiperidin-4-one |
InChI |
InChI=1S/C11H19NO2/c1-3-4-5-10-8-11(14)6-7-12(10)9(2)13/h10H,3-8H2,1-2H3 |
Clave InChI |
XYCRGFUKCYXXEA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC(=O)CCN1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(4-Bromo-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14185926.png)


![N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14185951.png)

silane](/img/structure/B14185967.png)

![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperidin-1-yl]methanone](/img/structure/B14185973.png)
